molecular formula C14H10F2O2 B13897989 3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid

3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B13897989
M. Wt: 248.22 g/mol
InChI Key: RMQHDAWDYZZTOG-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H10F2O2

Molecular Weight

248.22 g/mol

IUPAC Name

2,6-difluoro-4-(4-methylphenyl)benzoic acid

InChI

InChI=1S/C14H10F2O2/c1-8-2-4-9(5-3-8)10-6-11(15)13(14(17)18)12(16)7-10/h2-7H,1H3,(H,17,18)

InChI Key

RMQHDAWDYZZTOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(=O)O)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Suzuki–Miyaura Cross-Coupling Approach

The most established and efficient method for synthesizing this compound is via the Suzuki–Miyaura cross-coupling reaction. This method involves coupling a brominated benzoic acid derivative with a fluorinated aryl boronic acid in the presence of a palladium catalyst.

Reaction Conditions and Catalysts
  • Catalyst: Water-soluble fullerene-supported palladium chloride nanocatalyst (C60-TEGs/PdCl2) has been demonstrated to be highly effective, providing excellent yields with low catalyst loading (0.05–0.25 mol% Pd).
  • Base: Potassium carbonate (K2CO3) is commonly used as the base (2 equivalents).
  • Solvent: Deionized water is employed as a green solvent, enhancing the environmental profile of the synthesis.
  • Temperature and Time: Reactions are typically conducted at room temperature for 4 hours, but more hindered substrates or those with electron-withdrawing groups may require elevated temperatures (up to 80°C) and longer reaction times (up to 12 hours).
Substrate Selection
  • Aryl Halide: 4-Bromobenzoic acid or its positional isomers (3-bromobenzoic acid, 4-bromophenylacetic acid) serve as the electrophilic coupling partners.
  • Aryl Boronic Acid: 3,5-difluorophenyl boronic acid is the nucleophilic partner introducing the difluoro substitution pattern on the biphenyl scaffold.
Yield and Optimization

The coupling of 3,5-difluorophenyl boronic acid with 4-bromobenzoic acid initially gave a moderate yield of 76%. Increasing the catalyst loading to 0.10 mol% improved the yield to 93%, indicating the sensitivity of the reaction to catalyst concentration when electron-withdrawing fluorine substituents are present.

Entry Aryl Halide Substrate Aryl Boronic Acid Substrate Product Yield (%) Notes
4a 4-Bromobenzoic acid 3,5-Difluorophenyl boronic acid 76 Initial yield
4c 4-Bromobenzoic acid 3,5-Difluorophenyl boronic acid 93 Increased catalyst loading to 0.10 mol%
9c 3-Bromobenzoic acid 3,5-Difluorophenyl boronic acid 91 Similar high yield with positional isomer
21e 4-Chlorobenzoic acid Phenyl boronic acid 75 Requires higher temperature and longer time
22e 4-Chlorobenzoic acid 4-Fluorophenyl boronic acid 72 Lower yield due to more challenging substrate

Notes: Catalyst loadings and conditions vary; letters denote specific experimental variations as per source.

Experimental Procedure Summary
  • Mix aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), and K2CO3 (2.0 mmol) in water (5 mL).
  • Add C60-TEGs/PdCl2 catalyst (0.05 mol% Pd).
  • Stir at room temperature for 4 hours.
  • Upon completion, acidify the mixture to pH 3–4 and heat to 100°C for 10 minutes to precipitate the product.
  • Filter, wash, dry, and purify by recrystallization or silica gel chromatography.

Alternative Synthetic Routes

While Suzuki–Miyaura coupling is predominant, other methods such as the use of arylboronic acid MIDA esters and palladium catalysts have been reported for related biphenyl carboxylic acids, though specific data for this compound are limited.

Analytical Characterization Data

The synthesized this compound and related biphenyl carboxylic acids have been characterized by:

Research Findings and Discussion

  • The presence of electron-withdrawing fluorine atoms in the aryl boronic acid decreases the reactivity in Suzuki–Miyaura coupling, necessitating optimization of catalyst loading and reaction time.
  • Steric hindrance from ortho-substituents further reduces yields, requiring elevated temperature and increased catalyst amounts.
  • Water as a solvent and the use of water-soluble fullerene-supported Pd catalysts represent green chemistry advances, improving sustainability without compromising yield.
  • The method is versatile, accommodating various positional isomers of bromobenzoic acid and fluorinated aryl boronic acids with consistently high yields (above 90% in optimized conditions).

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Effect on Yield/Outcome
Catalyst C60-TEGs/PdCl2 (0.05–0.25 mol% Pd) Higher loading improves yield with fluorinated substrates
Base Potassium carbonate (2 equiv) Essential for deprotonation and coupling
Solvent Water Environmentally friendly, effective medium
Temperature Room temp (20–25°C) to 80°C Higher temp needed for sterically hindered or less reactive substrates
Reaction Time 4–12 hours Longer times improve conversion for challenging substrates
Substrates 4-Bromobenzoic acid, 3,5-difluorophenyl boronic acid Core building blocks for target compound
Product Isolation Acidification, heating, filtration, recrystallization Efficient purification yielding high purity

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms and the carboxylic acid group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of biphenylcarboxylic acid derivatives, emphasizing substituent effects on physicochemical properties and applications.

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid (Target Compound) C₁₄H₁₀F₂O₂ 248.23 3,5-diF; 4'-Me Enhanced steric bulk; potential MOF linker
3',5'-Difluorobiphenyl-4-carboxylic acid C₁₃H₈F₂O₂ 234.20 3',5'-diF Higher solubility due to lack of methyl
2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid C₁₃H₈F₂O₂ 234.20 2',3'-diF Altered electronic effects for drug design
3-Fluoro-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid C₁₄H₁₁FO₂ 230.23 3-F; 2'-Me Reduced acidity vs. diF analogs
4-(3,5-Dimethylphenyl)benzoic acid C₁₅H₁₄O₂ 226.27 3,5-diMe on adjacent phenyl Lipophilic; used in polymer synthesis
Key Comparative Insights :

Substituent Effects on Acidity: The 3,5-difluoro groups in the target compound exert strong electron-withdrawing effects, lowering the pKa of the carboxylic acid group compared to non-fluorinated analogs. This enhances its reactivity in coupling reactions (e.g., amide bond formation) .

Solubility and Lipophilicity: The target compound’s methyl group slightly increases lipophilicity (logP ~2.8) compared to 3',5'-difluorobiphenyl-4-carboxylic acid (logP ~2.3), making it more suitable for lipid-based formulations . Derivatives with multiple fluorines (e.g., 3,4,5-trifluorophenoxy groups in CAS 303186-20-1) show extreme hydrophobicity, limiting aqueous applications .

Applications in Materials Science :

  • The target compound’s balanced electronic and steric profile makes it a candidate for metal-organic frameworks (MOFs). Fluorine atoms may enhance luminescent properties by modifying linker-metal interactions, while the methyl group stabilizes framework architecture .
  • In contrast, 2',3'-difluoro analogs (CAS 505082-93-9) are less studied for MOFs due to asymmetric substitution patterns, which complicate crystallinity .

Alternatives like 4-(3,5-dimethylphenyl)benzoic acid remain widely available for pharmaceutical intermediates .

Research Findings and Data Gaps

  • Synthetic Challenges: Fluorination at the 3,5-positions requires precise control to avoid byproducts, as noted in the discontinuation of the target compound .
  • Safety Data : While the target compound’s hazards are documented, toxicity profiles of analogs (e.g., 3-fluoro-2'-methyl derivative) remain unstudied .
  • MOF Performance: Computational modeling predicts that the target compound’s methyl group improves MOF stability by ~15% compared to non-methylated difluoro analogs, but experimental validation is needed .

Biological Activity

3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 2361379-50-0) is an organic compound characterized by its biphenyl structure with two fluorine atoms and a methyl group attached to the aromatic rings. Its molecular formula is C14H10F2O2, and it has a molecular weight of 248.22 g/mol. This compound has garnered interest due to its potential applications in pharmaceuticals and materials science, particularly due to its unique structural properties and reactivity.

Chemical Structure and Properties

The compound's structure is significant for its biological activity. The presence of fluorine atoms can enhance lipophilicity and influence the compound's interaction with biological targets. The following table summarizes key properties of the compound:

PropertyValue
Molecular FormulaC14H10F2O2
Molecular Weight248.22 g/mol
CAS Number2361379-50-0
Structural FormulaStructure

While specific studies on the biological activity of this compound are sparse, compounds with similar structures often interact with various biological targets such as enzymes and receptors. Investigating these interactions can provide insights into the compound's mechanism of action, which is essential for its potential therapeutic applications.

Comparative Analysis

To understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table outlines some analogs and their notable features:

Compound NameMolecular FormulaUnique Features
3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acidC13H8F2O2Lacks methyl group; different fluorine positions
2',5-Difluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acidC14H10F2O2Different methyl position; similar reactivity
4-Methyl-[1,1'-biphenyl]-4-carboxylic acidC14H12O2No fluorine substituents; simpler structure

These comparisons highlight the uniqueness of this compound in terms of its fluorination pattern and potential reactivity profiles.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various pharmacological activities. For instance, studies have shown that certain biphenyl carboxylic acids possess anti-inflammatory and anticancer properties. The exact mechanisms often involve modulation of signaling pathways or direct interaction with specific receptors.

Binding Affinity Studies

Detailed binding affinity studies are necessary to evaluate how well this compound interacts with target proteins or enzymes. Such studies typically employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding interactions.

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